molecular formula C6H5Cl2N3O B1294850 2,6-Dichloroisonicotinohydrazide CAS No. 57803-51-7

2,6-Dichloroisonicotinohydrazide

Cat. No.: B1294850
CAS No.: 57803-51-7
M. Wt: 206.03 g/mol
InChI Key: QZTMHCLQBRFNOF-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinohydrazide is a chemical compound with the molecular formula C₆H₅Cl₂N₃O. It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, along with a hydrazide functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2,6-Dichloroisonicotinohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by forming stable complexes that inhibit their activity . Additionally, it can bind to proteins involved in cellular signaling pathways, altering their conformation and affecting their function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of certain transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by interfering with metabolic enzymes, resulting in altered metabolite levels and fluxes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been noted, where a certain dosage level must be reached before any noticeable effects are observed. At high doses, this compound can cause oxidative stress, leading to cellular damage and apoptosis in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the oxidation of this compound, converting it into more polar metabolites that can be excreted from the body . These metabolic reactions can affect the levels of metabolites within the cell, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes through carrier-mediated pathways, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroisonicotinohydrazide typically involves the reaction of 2,6-dichloroisonicotinic acid with hydrazine. The process can be summarized as follows:

    Starting Material: 2,6-Dichloroisonicotinic acid.

    Reagent: Hydrazine hydrate.

    Solvent: Commonly used solvents include ethanol or methanol.

    Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloroisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Dichloroisonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

2,6-Dichloroisonicotinohydrazide can be compared with other similar compounds, such as isoniazid and other isonicotinic acid derivatives.

Similar Compounds

    Isoniazid: A well-known antitubercular agent.

    2,6-Dichloroisonicotinic acid: The precursor to this compound.

    Nicotinic acid derivatives: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its dual chlorine substitution and hydrazide group make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2,6-dichloropyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTMHCLQBRFNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206511
Record name Isonicotinic acid, 2,6-dichloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57803-51-7
Record name Isonicotinic acid, 2,6-dichloro-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic acid, 2,6-dichloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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